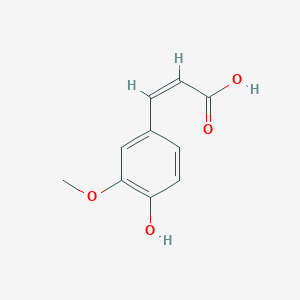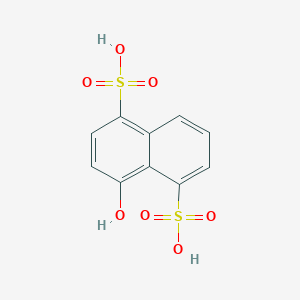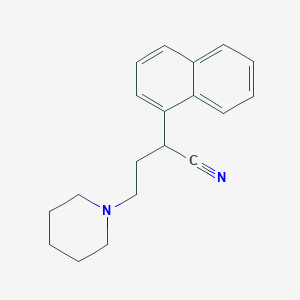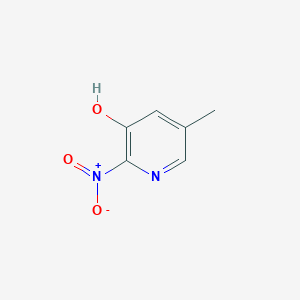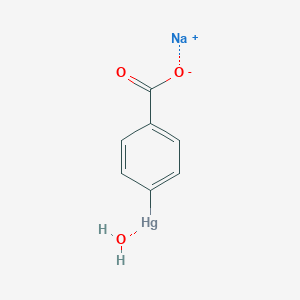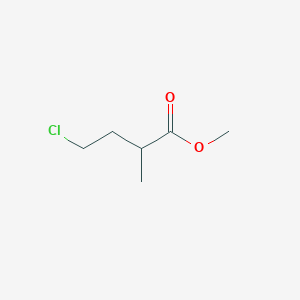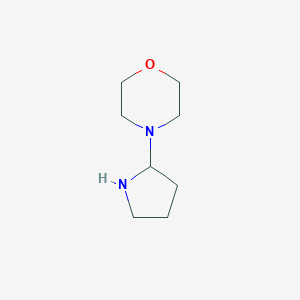
4-(Pyrrolidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-2-yl)morpholine, also known as PPM, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. PPM has a unique structure that makes it an attractive candidate for drug development, and its synthesis method is relatively simple. In
作用機序
The exact mechanism of action of 4-(Pyrrolidin-2-yl)morpholine is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(Pyrrolidin-2-yl)morpholine has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
生化学的および生理学的効果
4-(Pyrrolidin-2-yl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. 4-(Pyrrolidin-2-yl)morpholine has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
実験室実験の利点と制限
One advantage of using 4-(Pyrrolidin-2-yl)morpholine in lab experiments is its relatively simple synthesis method. 4-(Pyrrolidin-2-yl)morpholine is also stable under a range of conditions, making it easy to handle and store. However, 4-(Pyrrolidin-2-yl)morpholine has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that 4-(Pyrrolidin-2-yl)morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 4-(Pyrrolidin-2-yl)morpholine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of pain and anxiety. Further research is needed to fully understand the mechanism of action of 4-(Pyrrolidin-2-yl)morpholine and its potential therapeutic applications. Additionally, new synthesis methods for 4-(Pyrrolidin-2-yl)morpholine could be developed to improve its yield and purity.
合成法
4-(Pyrrolidin-2-yl)morpholine can be synthesized through a simple one-step reaction between 4-morpholin-4-yl-butan-2-one and pyrrolidine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through column chromatography. The yield of 4-(Pyrrolidin-2-yl)morpholine is typically high, and the purity can be improved through recrystallization.
科学的研究の応用
4-(Pyrrolidin-2-yl)morpholine has been studied extensively for its potential use as a pharmaceutical intermediate. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
CAS番号 |
1006-78-6 |
|---|---|
製品名 |
4-(Pyrrolidin-2-yl)morpholine |
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
4-pyrrolidin-2-ylmorpholine |
InChI |
InChI=1S/C8H16N2O/c1-2-8(9-3-1)10-4-6-11-7-5-10/h8-9H,1-7H2 |
InChIキー |
CSTTWYFHRVNWFD-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)N2CCOCC2 |
正規SMILES |
C1CC(NC1)N2CCOCC2 |
同義語 |
Morpholine, 4-(4,5-dihydro-2H-pyrrol-5-yl) (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



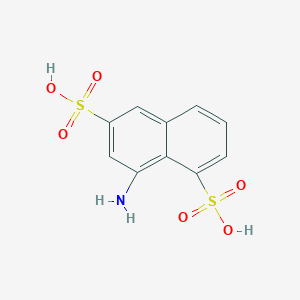
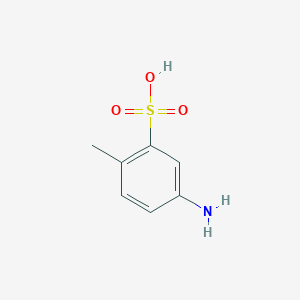

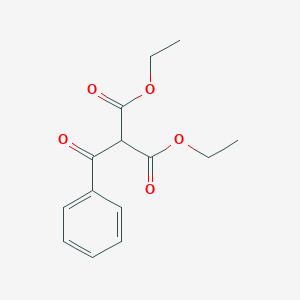
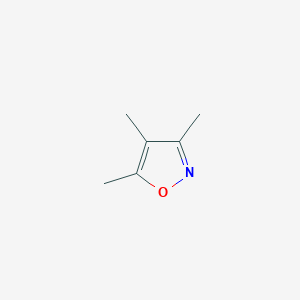
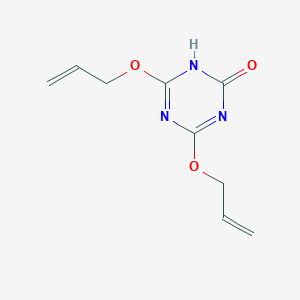
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
